Cas no 286836-79-1 (Methyl 7-bromo-1-benzofuran-5-carboxylate)

7-ブロモ-1-ベンゾフラン-5-カルボン酸メチル(Methyl 7-bromo-1-benzofuran-5-carboxylate)は、有機合成において重要な中間体です。ベンゾフラン骨格にブロモ基とエステル基が導入された構造を持ち、医薬品や機能性材料の合成に幅広く応用されます。特に、パラジウム触媒を用いたカップリング反応や求核置換反応の基質として有用です。高い反応性と安定性を兼ね備え、精密な分子設計が可能な点が特徴です。また、結晶性が良好なため、精製や取り扱いが容易です。

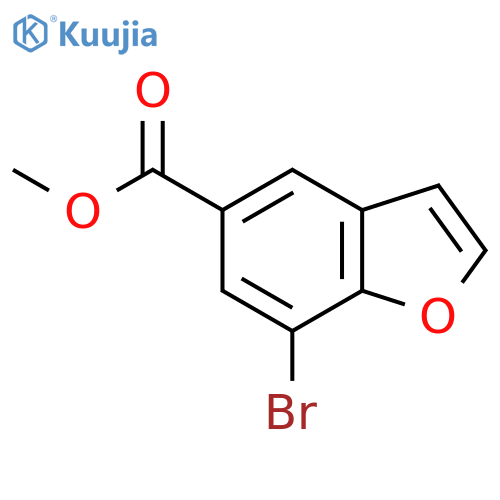

286836-79-1 structure

商品名:Methyl 7-bromo-1-benzofuran-5-carboxylate

CAS番号:286836-79-1

MF:C10H7BrO3

メガワット:255.064782381058

MDL:MFCD29904881

CID:4643334

PubChem ID:22144801

Methyl 7-bromo-1-benzofuran-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 7-bromo-1-benzofuran-5-carboxylate

- 5-methoxycarbonyl-7-bromobenzofuran

- 5-(methoxycarbonyl)-7-bromobenzofuran

- AKOS037644774

- DB-172481

- DB-141020

- CS-0048918

- MFCD29904881

- SCHEMBL5987396

- QQFMMIJEJMQKOY-UHFFFAOYSA-N

- AS-54384

- methyl7-bromo-1-benzofuran-5-carboxylate

- P17829

- methyl 7-bromobenzofuran-5-carboxylate

- 7-Bromo-5-benzofurancarboxylic acid methyl ester

- 286836-79-1

- SY233981

- Methyl 7-bromo-1-benzofuran-5-carboxylate

-

- MDL: MFCD29904881

- インチ: 1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3

- InChIKey: QQFMMIJEJMQKOY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)OC)=CC2C=COC=21

計算された属性

- せいみつぶんしりょう: 253.95786 g/mol

- どういたいしつりょう: 253.95786 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 39.4

- ぶんしりょう: 255.06

Methyl 7-bromo-1-benzofuran-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM389596-1g |

methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 95%+ | 1g |

$370 | 2023-02-17 | |

| Chemenu | CM389596-5g |

methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 95%+ | 5g |

$1500 | 2023-02-17 | |

| eNovation Chemicals LLC | D587651-1G |

methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 97% | 1g |

$365 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5070-500MG |

methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 97% | 500MG |

¥ 1,287.00 | 2023-04-13 | |

| Chemenu | CM389596-100mg |

methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 95%+ | 100mg |

$128 | 2024-07-28 | |

| Aaron | AR00ILPC-100mg |

Methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 97% | 100mg |

$51.00 | 2025-02-10 | |

| 1PlusChem | 1P00ILH0-100mg |

methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 95% | 100mg |

$61.00 | 2025-03-01 | |

| Ambeed | A280010-1g |

Methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 97% | 1g |

$419.0 | 2024-04-20 | |

| A2B Chem LLC | AI66836-500mg |

methyl 7-bromo-1-benzofuran-5-carboxylate |

286836-79-1 | 95% | 500mg |

$194.00 | 2024-04-20 | |

| abcr | AB535766-100mg |

Methyl 7-bromo-1-benzofuran-5-carboxylate; . |

286836-79-1 | 100mg |

€150.10 | 2025-02-13 |

Methyl 7-bromo-1-benzofuran-5-carboxylate 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

286836-79-1 (Methyl 7-bromo-1-benzofuran-5-carboxylate) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:286836-79-1)Methyl 7-bromo-1-benzofuran-5-carboxylate

清らかである:99%

はかる:5g

価格 ($):1046.0